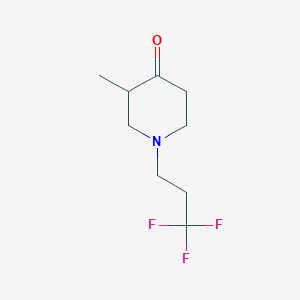
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted with a methyl group at the 3-position and a 3,3,3-trifluoropropyl group on the nitrogen atom. This compound is of interest in medicinal chemistry due to the trifluoropropyl group’s ability to enhance metabolic stability and modulate physicochemical properties, such as lipophilicity and solubility . The methyl substituent at C3 introduces steric effects that may influence conformational flexibility and intermolecular interactions.
Preparation Methods
The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one typically involves the reaction of 3,3,3-trifluoropropylamine with 3-methyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol.
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one has several scientific research applications:
Biology: The compound’s derivatives may be studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and specificity for certain targets, potentially leading to significant biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Structural Analog Analysis
The table below highlights key structural and synthetic differences between 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one and related compounds:
Key Comparative Insights
Structural and Electronic Effects
Properties
Molecular Formula |
C9H14F3NO |
|---|---|
Molecular Weight |
209.21 g/mol |
IUPAC Name |
3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one |
InChI |
InChI=1S/C9H14F3NO/c1-7-6-13(4-2-8(7)14)5-3-9(10,11)12/h7H,2-6H2,1H3 |
InChI Key |
FEJNRWRZHOLTED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















